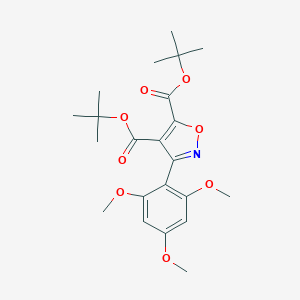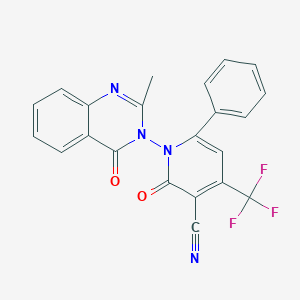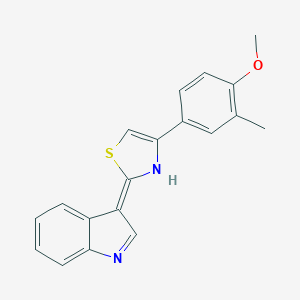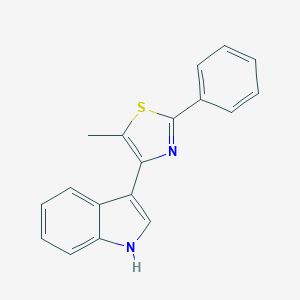
Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate, also known as DMTBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DMTBD is a member of the isoxazole family, which is known for its diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and cancer progression. Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate has been shown to exhibit a number of biochemical and physiological effects, including inhibition of COX-2 and MMPs, induction of apoptosis, and modulation of various signaling pathways, such as the MAPK and PI3K/Akt pathways. Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate has also been reported to possess antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate is its potent anticancer activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate is its low solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate.
Zukünftige Richtungen
There are several future directions for the research and development of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate. One potential direction is to improve its solubility and bioavailability through the development of novel drug delivery systems, such as nanoparticles and liposomes. Another direction is to investigate the potential synergistic effects of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate with other anticancer drugs, such as cisplatin and doxorubicin. Additionally, further studies are needed to evaluate the safety and efficacy of Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate in preclinical and clinical trials.
Synthesemethoden
Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate can be synthesized through a multistep process, which involves the reaction of 3,5-dimethoxyphenylacetic acid with tert-butyl nitrite to form the corresponding nitroso compound. The nitroso compound is then reduced with sodium borohydride to yield the amine intermediate, which is further reacted with 2,4,6-trimethoxybenzoyl chloride to form Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. Di(tert-butyl) 3-(2,4,6-trimethoxyphenyl)isoxazole-4,5-dicarboxylate has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Molekularformel |
C22H29NO8 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
ditert-butyl 3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C22H29NO8/c1-21(2,3)29-19(24)16-17(23-31-18(16)20(25)30-22(4,5)6)15-13(27-8)10-12(26-7)11-14(15)28-9/h10-11H,1-9H3 |
InChI-Schlüssel |
MZUMHRRIBLWEIC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)

![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)



![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B289485.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)